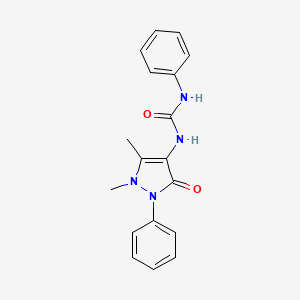![molecular formula C18H30N2O4 B5682687 1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)
1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HONU and has been shown to have various biochemical and physiological effects on the body.
Mecanismo De Acción
HONU works by inhibiting the activity of various enzymes and proteins in the body, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and matrix metalloproteinase-9 (MMP-9). By inhibiting these enzymes and proteins, HONU can reduce inflammation, prevent tumor growth, and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
HONU has been shown to have various biochemical and physiological effects on the body. It can reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. HONU can also prevent tumor growth by inhibiting the activity of MMP-9, which is a protein that is involved in the development of cancer. Additionally, HONU has been shown to protect against neurodegenerative diseases by inhibiting the activity of NF-κB, which is a protein that is involved in the inflammatory response in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HONU in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using HONU in lab experiments is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for the study of HONU. One potential direction is to investigate its potential use in treating other types of cancer, such as breast cancer and lung cancer. Another direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of HONU and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, HONU is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, as well as potential use in treating neurodegenerative diseases. While there are advantages and limitations to using HONU in lab experiments, there are several future directions for its study that could have significant implications for human health.
Métodos De Síntesis
The synthesis of HONU involves several steps, including the reaction between 5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-ene and 3-oxopropylamine, followed by the reaction with 2-azepanone. This process results in the formation of HONU, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
HONU has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. HONU has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c21-15-5-4-14-24-18(15)8-12-20(13-9-18)17(23)7-11-19-10-3-1-2-6-16(19)22/h15,21H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROOYOPUHCUOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)N2CCC3(CC2)C(CCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)
![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)
![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682668.png)
![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)
![1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride](/img/structure/B5682679.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide dihydrochloride](/img/structure/B5682703.png)
![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)